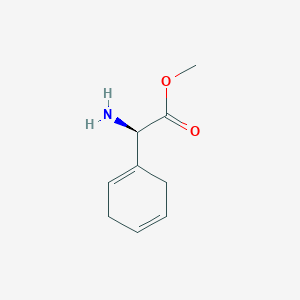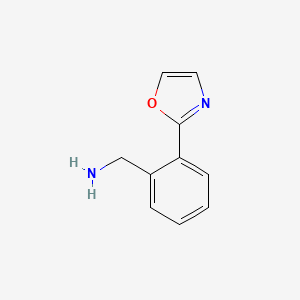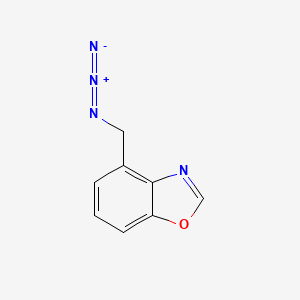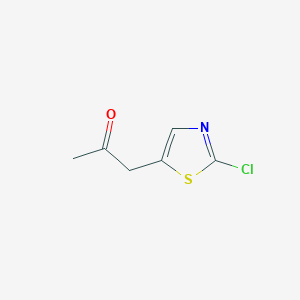![molecular formula C7H11NO B13537920 3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]](/img/structure/B13537920.png)
3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation . This method yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives.
Industrial Production Methods: While specific industrial production methods for 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the spirocyclic framework.
Scientific Research Applications
3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] has several applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions due to its unique structure.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] exerts its effects is not fully understood. its unique spirocyclic structure allows it to interact with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing biological processes and pathways.
Comparison with Similar Compounds
3-Azaspiro[bicyclo[3.1.0]hexane-2,5-dione]: This compound shares a similar spirocyclic structure but differs in its functional groups and chemical properties.
Methyl 3’-oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-5-carboxylate 2,2,2-trifluoroacetate: Another related compound with a similar core structure but different substituents.
Uniqueness: 3’-Oxaspiro[azetidine-3,2’-bicyclo[3.1.0]hexane] is unique due to its specific spirocyclic framework and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[3.1.0]hexane-2,3'-azetidine] |
InChI |
InChI=1S/C7H11NO/c1-5-2-9-7(6(1)5)3-8-4-7/h5-6,8H,1-4H2 |
InChI Key |
JYUIRDKJORYXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3(CNC3)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)









